tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate: is a chemical compound with the molecular formula C13H23NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyclopentyl-3-oxopropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: The compound is used in the synthesis of peptidomimetics and other biologically active molecules. It aids in the development of new drugs and therapeutic agents .
Medicine: In pharmaceutical research, it is used to synthesize intermediates for various drugs. Its unique structure allows for the creation of compounds with potential therapeutic benefits .
Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(3-oxopropyl)carbamate
- tert-Butyl N-(cyclopentyl)carbamate
Comparison: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is unique due to the presence of both a cyclopentyl group and an oxopropyl group. This combination provides distinct steric and electronic properties, making it more versatile in synthetic applications compared to its similar counterparts .
Properties
CAS No. |
1353876-71-7 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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